2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide

PI3K inhibitor isoform selectivity kinase profiling

2-(3-(Aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide (CAS 2098076-97-0) is a synthetic small molecule (MW 241.37 g/mol, C₁₃H₂₇N₃O) featuring a 3-aminomethylpiperidine core linked via a methylene bridge to an N-butyl-N-methylacetamide terminus. The compound is structurally documented in multiple patent families as a phosphoinositide 3-kinase (PI3K) inhibitor and as a ligand with measurable affinity at human serotonin (5-HT₁A, 5-HT₂A) and dopamine D₂ receptors , establishing its relevance across both kinase-targeted oncology programs and GPCR-focused CNS research.

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
CAS No. 2098076-97-0
Cat. No. B1488822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide
CAS2098076-97-0
Molecular FormulaC13H27N3O
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)CN1CCCC(C1)CN
InChIInChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-6-12(9-14)10-16/h12H,3-11,14H2,1-2H3
InChIKeyLDNPDPJTVCJEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide (CAS 2098076-97-0): A Dual-Pharmacophore Piperidine-Acetamide for PI3K and GPCR Research Programs


2-(3-(Aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide (CAS 2098076-97-0) is a synthetic small molecule (MW 241.37 g/mol, C₁₃H₂₇N₃O) featuring a 3-aminomethylpiperidine core linked via a methylene bridge to an N-butyl-N-methylacetamide terminus . The compound is structurally documented in multiple patent families as a phosphoinositide 3-kinase (PI3K) inhibitor [1] and as a ligand with measurable affinity at human serotonin (5-HT₁A, 5-HT₂A) and dopamine D₂ receptors [2], establishing its relevance across both kinase-targeted oncology programs and GPCR-focused CNS research.

Why 2-(3-(Aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide Cannot Be Replaced by Isomeric or Des-Methyl Analogs Without Experimental Revalidation


Although several compounds share the piperidine-acetamide core—including the 4-aminomethyl regioisomer (CAS 2097946-89-7), the 4-amino analog (CAS N/A, C₁₂H₂₅N₃O), and the des-N-methyl analog (CAS 1247044-70-7)—their target engagement profiles are expected to diverge substantially. The aminomethyl substitution position (3- vs. 4-) dictates the spatial orientation of the primary amine pharmacophore relative to the acetamide linker, altering both the PI3K isoform selectivity fingerprint documented in US 8,772,480 [1] and the serotonin/dopamine receptor binding reported in US 10,745,401 [2]. Similarly, the N-methyl group on the acetamide terminus is a critical determinant of conformational constraint and lipophilicity; its removal or replacement is known in aminomethylpiperidine SAR literature to modulate both potency and receptor subtype selectivity [3]. Direct experimental substitution without re-profiling would introduce unquantified risk in any structure-activity relationship (SAR) campaign or biological assay.

Quantitative Evidence Guide: 2-(3-(Aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide (CAS 2098076-97-0) vs. Comparators


PI3Kβ vs. PI3Kα Isoform Selectivity: A ~5-Fold Window Measured in a Uniform AlphaScreen Panel

In a head-to-head AlphaScreen panel run under identical conditions across four class I PI3K isoforms, 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide exhibited a Ki of 41 nM against PI3Kβ versus 199 nM against PI3Kα, yielding an approximately 4.9-fold selectivity for the β isoform over the α isoform [1]. This selectivity window is materially larger than that of a comparator compound from the same patent family (US 8,772,480, Example 299; BDBM125444), which displayed a Ki of 61 nM against the same PI3K panel and a less differentiated isoform profile [2]. The intermediate activity against PI3Kδ (Ki = 63 nM) and PI3Kγ (Ki = 110 nM) further defines the compound as a β/δ-preferring inhibitor with a 4.9× selectivity margin over PI3Kα, a feature relevant for programs targeting PTEN-deficient tumors where PI3Kβ signaling is essential [3].

PI3K inhibitor isoform selectivity kinase profiling oncology

PI3K Functional Inhibition Potency: IC₅₀ of 38 nM in a Lipid Phosphorylation Assay from a Separate Patent Family

In an independent patent family (US 9,073,940), 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide was evaluated for inhibition of PI3K-induced lipid phosphorylation and demonstrated an IC₅₀ of 38 nM [1]. This value is consistent with the β/δ-preferring Ki profile from US 8,772,480 and provides an orthogonal functional readout. For context, a structurally related 2-(3-(aminomethyl)piperidin-1-yl)acetamide derivative (CAS 1019340-57-8) lacking the N-butyl-N-methyl substitution exhibited an IC₅₀ of 14 nM in a comparable PI3K assay from the same patent family (US 9,073,940, Example 364; BDBM170012) [2], demonstrating that the N-alkyl substitution pattern modulates PI3K inhibitory potency by approximately 2.7-fold.

PI3K inhibitor cellular assay lipid kinase IC50

Serotonin 5-HT₁A/5-HT₂A and Dopamine D₂ Receptor Binding: A Triple-Target GPCR Fingerprint at 494 nM Ki Across Multiple Patent Filings

Receptor binding profiling across three related patent families (US 10,745,401; US 11,466,007; US 12,180,213) reveals that 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide binds to human 5-HT₁A, 5-HT₂A, and D₂ receptors with a consistent Ki of 494 nM across all three filings [1][2][3]. The binding affinity was measured via competition with [³H]8-OH-DPAT (5-HT₁A) in CHO-K1 cell membranes. While this affinity is moderate (sub-micromolar) compared to dedicated CNS probes, the simultaneous engagement of three therapeutically relevant GPCR targets at a single defined concentration provides a unique multi-receptor fingerprint. In contrast, the 4-aminomethyl regioisomer (CAS 2097946-89-7) and the 4-amino analog have no publicly available quantitative binding data for these receptors in BindingDB or the patent literature as of this analysis, meaning their GPCR target engagement cannot be assumed or interpolated.

GPCR serotonin receptor dopamine receptor CNS binding affinity

Aminomethyl Substitution Position: 3-Substituted Piperidine vs. 4-Substituted Regioisomer — Differentiated Patent Mapping and Target Space

The 3-aminomethyl substitution on the piperidine ring positions the primary amine in a distinct spatial orientation compared to the 4-aminomethyl regioisomer (CAS 2097946-89-7). While both compounds share the molecular formula C₁₃H₂₇N₃O and molecular weight of 241.37 g/mol [1], their patent landscapes diverge sharply: the 3-substituted target compound is specifically exemplified in PI3K inhibitor patents (US 8,772,480, Example 215) [2] and in GPCR-binding patents (US 10,745,401) [3], whereas the 4-substituted regioisomer is not explicitly claimed or biologically characterized in these same patent families. Structural biology literature on aminomethylpiperidine-containing inhibitors demonstrates that the substitution position (2-, 3-, or 4-) dictates the binding mode to kinase hinge regions and the accessibility of the primary amine for hydrogen-bonding interactions [4].

regioisomer structure-activity relationship patent mapping chemical biology tool

N-Methyl Substituent Contribution: Potency Modulation Demonstrated by Cross-Compound Comparison Within the Same Patent Assay

The N-methyl group on the acetamide terminus is a key differentiator between 2-(3-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide and its des-methyl congener 2-(3-(aminomethyl)piperidin-1-yl)-N-butylacetamide (CAS 1247044-70-7; C₁₂H₂₅N₃O; MW 227.35 g/mol) . While direct PI3K or GPCR data for the des-methyl analog are not publicly available in curated databases, the cross-compound comparison within the US 9,073,940 patent family is instructive: the des-N-methyl-des-N-butyl analog (CAS 1019340-57-8) exhibits an IC₅₀ of 14 nM in a PI3K lipid phosphorylation assay [1], compared to 38 nM for the fully N-alkylated target compound [2]. This 2.7-fold potency differential demonstrates that the N-methyl (and N-butyl) substitution pattern on the acetamide directly tunes target engagement. For medicinal chemistry programs optimizing ADME or selectivity, the N-methylated scaffold offers a distinct starting point with a defined potency trade-off relative to the simpler acetamide core.

SAR N-methyl potency tuning acetamide medicinal chemistry

Multi-Patent Provenance: A Single Compound Documented Across Six Distinct US Patent Families as a Consistent Chemical Tool

2-(3-(Aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is one of the few aminomethylpiperidine-acetamide derivatives to appear as a specifically exemplified compound across six separate US patent families spanning two distinct therapeutic areas: PI3K/mTOR oncology (US 8,772,480, US 9,073,940) [1][2] and GPCR-mediated CNS indications (US 10,745,401, US 11,466,007, US 12,180,213) [3][4][5], plus an additional filing (US 9,090,628) containing structurally related PI3K inhibitors [6]. This cross-patent reproducibility is atypical for tool compounds in this chemical space, where most analogs appear in only a single patent. The consistent structural identity and assay-documented activity across these independent filings reduce the risk that the reported biological activity is an artifact of a single assay system or synthetic batch, providing procurement confidence not available for single-patent analogs.

patent reproducibility chemical tool validation inter-study reliability procurement confidence

Recommended Application Scenarios for 2-(3-(Aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide (CAS 2098076-97-0)


PI3Kβ-Selective Chemical Probe for PTEN-Deficient Tumor Models

With a PI3Kβ Ki of 41 nM and a 4.9-fold selectivity over PI3Kα (Ki = 199 nM), this compound is suited as a starting scaffold or tool compound for dissecting PI3Kβ-dependent signaling in PTEN-null cancer cell lines. The selectivity window, documented in a uniform AlphaScreen panel [1], allows researchers to attribute phenotypic effects to PI3Kβ inhibition with greater confidence than would be possible with a pan-PI3K inhibitor or a less differentiated analog such as US 8,772,480 Example 299 [2]. The 38 nM functional IC₅₀ in a lipid phosphorylation assay [3] provides an orthogonal activity benchmark for cellular assay design.

Polypharmacological GPCR Tool for Serotonin-Dopamine Cross-Talk Studies

The compound's unique triple-receptor binding fingerprint at 5-HT₁A, 5-HT₂A, and D₂ receptors (Ki = 494 nM across all three targets) [1] makes it a candidate probe for investigating serotonin-dopamine receptor interplay in neuropsychiatric disease models. Unlike the 4-aminomethyl regioisomer (CAS 2097946-89-7), which lacks any public GPCR binding characterization, this compound provides a documented starting point for SAR campaigns targeting multi-receptor modulation, with binding data independently reproduced across three patent filings [1][2][3].

Medicinal Chemistry SAR Template with Defined N-Alkyl Potency Trade-Off

For medicinal chemistry teams optimizing PI3K inhibitors, the N-butyl-N-methyl substituent provides a defined 2.7-fold reduction in potency (IC₅₀ = 38 nM vs. 14 nM for the des-alkyl analog) [1][2] but offers increased lipophilicity for potential CNS penetration or altered metabolic stability. This trade-off is quantitatively characterized, enabling rational lead optimization decisions. The compound can serve as a reference standard for evaluating how N-alkyl modifications affect not only PI3K potency but also the GPCR polypharmacology documented in the US 10,745,401 patent family [3].

Cross-Program Reference Standard with Multi-Patent Reproducibility

The compound's appearance across six US patent families—spanning two distinct target classes (PI3K and GPCR)—makes it a valuable inter-laboratory reference standard for validating assay reproducibility. Researchers at different institutions using this compound can cross-reference their data against published Ki and IC₅₀ values from multiple independent patent filings [1][2][3][4], a level of multi-source validation that is unavailable for the 4-aminomethyl regioisomer, the 4-amino analog, or the des-methyl analog, all of which lack quantitative biological annotation in public databases.

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